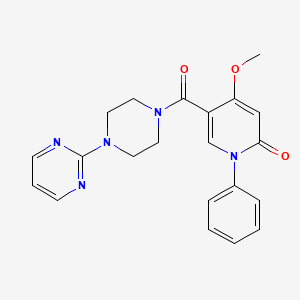

4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

4-methoxy-1-phenyl-5-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-29-18-14-19(27)26(16-6-3-2-4-7-16)15-17(18)20(28)24-10-12-25(13-11-24)21-22-8-5-9-23-21/h2-9,14-15H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPWKFVANSCRNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(C=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.

Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol or a methoxy-containing reagent.

Piperazine Ring Formation: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving a suitable diamine.

Attachment of the Pyrimidine Moiety: This final step can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, to link the pyrimidine ring to the piperazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the piperazine ring can be reduced to an alcohol.

Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenated reagents or organometallic compounds can facilitate substitution reactions.

Major Products

Oxidation: Formation of hydroxylated or carbonylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl or pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Introduction to 4-Methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

4-Methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound, identified by its CAS number 2034278-35-6, exhibits a unique structure that may confer specific biological activities, making it a subject of interest in scientific research.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine and piperazine compounds exhibit significant anticancer properties. The structural motifs present in 4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one may contribute to its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has demonstrated that related pyridine derivatives possess antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi . The presence of the piperazine moiety is particularly relevant, as it has been associated with enhanced antimicrobial activity.

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. The incorporation of the pyrimidine ring in this compound may enhance its interaction with neurotransmitter systems, potentially leading to new treatments for mood disorders . Studies have shown that similar compounds can modulate serotonin and dopamine receptors, which are critical targets in neuropharmacology.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one to various biological targets. These computational analyses provide insights into how the compound interacts at the molecular level, helping to identify its potential therapeutic applications .

Case Study 1: Anticancer Efficacy

A study examining a series of pyridine-piperazine derivatives highlighted the anticancer potential of compounds structurally similar to 4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one. The research demonstrated that these compounds inhibited tumor growth in vitro and in vivo models, suggesting that further development could lead to effective cancer therapies .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial agents, researchers synthesized multiple derivatives based on the piperazine scaffold. The results indicated potent activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. This underscores the potential utility of the compound as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of 4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine and pyrimidine moieties are often involved in binding to biological targets, while the methoxy and phenyl groups can influence the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in eIF4A3 Inhibition

Compound 1o (4-Methoxy-1-Methyl-5-(4-(Pyrimidin-2-yl)Piperazine-1-Carbonyl)Pyridin-2(1H)-One)

- Structural Difference : N-Methyl group at position 1 vs. N-phenyl in the target compound.

- Impact :

- Potency : IC50 = 0.10 µM for eIF4A3 inhibition, comparable to the target compound .

- ADMET : High total polar surface area (tPSA = 99.3 Ų) led to P-gp efflux ratio of 25.0, reducing oral bioavailability .

- Solubility : Improved solubility (0.2 mg/mL) due to reduced acidity of the pyridin-2(1H)-one moiety .

Compound 1q (4-Methoxy-1-Phenyl-5-(4-(Pyrimidin-2-yl)Piperazine-1-Carbonyl)Pyridin-2(1H)-One)

- Structural Difference: Trifluoromethyl substitution vs. 3-cyanophenyl in earlier derivatives.

- Impact: Potency: IC50 = 0.14 µM, maintaining eIF4A3 selectivity over eIF4A1/A2 and other helicases (BRR2, DHX29) . ADMET: Lower tPSA (75.5 Ų) reduced P-gp efflux (efflux ratio = 0.8) and enhanced metabolic stability .

| Parameter | Compound 1o | Compound 1q (Target) |

|---|---|---|

| IC50 (eIF4A3) | 0.10 µM | 0.14 µM |

| tPSA | 99.3 Ų | 75.5 Ų |

| P-gp Efflux Ratio | 25.0 | 0.8 |

| Solubility | 0.2 mg/mL | 0.3 mg/mL |

| In Vivo T/C (%) | 54% | 29% |

Comparison with Non-eIF4A3 Inhibitors

SSRI Derivatives (e.g., 1-(4-(Piperazin-1-yl)Phenyl)Pyridin-2(1H)-One)

- Structural Similarity : Pyridin-2(1H)-one core with piperazine substituents.

- Functional Difference : Targets serotonin reuptake (5-HT) instead of eIF4A3.

- Key Insight : The absence of a pyrimidine ring and methoxy group reduces RNA helicase affinity but improves blood-brain barrier penetration for CNS targets .

PARP Inhibitors (e.g., 5-Fluoro-1-(4-Fluoro-3-(4-(Pyrimidin-2-yl)Piperazine-1-Carbonyl)Benzyl)Quinazoline-2,4(1H,3H)-Dione)

- Structural Similarity : Shares the 4-(pyrimidin-2-yl)piperazine-1-carbonyl moiety.

- Functional Difference : Targets poly(ADP-ribose)polymerase (PARP) instead of eIF4A3.

- Key Insight : The quinazoline-dione scaffold replaces pyridin-2(1H)-one, enabling PARP-DNA interaction while retaining piperazine-pyrimidine for solubility .

Impact of Substituents on Pharmacokinetics

- N-Phenyl vs. N-Methyl (1q vs. 1o) :

- Trifluoromethyl vs. Cyanophenyl: Trifluoromethyl substitution in 1q lowers tPSA without sacrificing potency, demonstrating the importance of biaryl scaffolds for eIF4A3 binding .

Biologische Aktivität

4-Methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

- Molecular Formula : C21H23N5O3

- Molecular Weight : 393.44 g/mol

Antidepressant Activity

A study evaluated a series of derivatives related to 4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one for their serotonin (5-HT) reuptake inhibitory activity. The results indicated that several compounds exhibited potent inhibition of serotonin reuptake, suggesting potential antidepressant effects. Notably, one derivative (A20) demonstrated stability in human liver microsomes and favorable pharmacokinetic properties. In vivo tests showed that A20 could significantly reduce immobility times in the forced swimming test (FST), a common model for assessing antidepressant activity .

Anti-Tubercular Activity

Another study focused on similar piperazine-containing compounds and their efficacy against Mycobacterium tuberculosis. Compounds were synthesized and evaluated for their anti-tubercular activity, with some showing significant effects at low concentrations (IC90 values ranging from 3.73 to 4.00 μM) . This indicates that modifications in the piperazine structure can enhance biological activity against tuberculosis.

The biological activity of 4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one likely involves multiple mechanisms:

- Serotonin Reuptake Inhibition : By inhibiting the serotonin transporter (SERT), the compound increases serotonin levels in the synaptic cleft, which is beneficial for mood regulation.

- Interaction with Neurotransmitter Receptors : The compound may also interact with various neurotransmitter receptors, contributing to its pharmacological profile.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxy-1-phenyl-5-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one, and what are critical reaction conditions?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

Condensation : Reacting substituted acetophenones with hydrazine derivatives in refluxing ethanol with glacial acetic acid to form hydrazine intermediates (e.g., ethylidene hydrazine) .

Vilsmeier-Haack Formylation : Using POCl₃/DMF to cyclize intermediates into pyrazole or pyrimidine carbaldehydes .

Coupling Reactions : Refluxing carbaldehydes with barbituric acid or thiobarbituric acid in ethanol/water (4:1 v/v) to introduce the piperazine-pyrimidine-carbonyl moiety .

- Critical Conditions : Strict control of temperature during formylation (0–5°C initially, then room temperature) and anhydrous conditions for coupling steps to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- FTIR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and NH/amine bands at ~3200–3400 cm⁻¹ .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm), methoxy singlet (~δ 3.8 ppm), and piperazine/pyrimidine protons (δ 3.0–4.5 ppm for CH₂ groups; δ 8.0–9.0 ppm for pyrimidine C-H) .

- X-ray Crystallography : Resolve non-planar conformations and dihedral angles between aromatic rings (e.g., pyridinone vs. pyrimidine planes) to validate steric effects .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using fluorometric assays, given the piperazine moiety's role in zinc-binding site interactions .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, monitoring for apoptosis via flow cytometry .

Advanced Research Questions

Q. How can computational modeling optimize the compound's drug-likeness and target binding affinity?

- Methodological Answer :

Physicochemical Properties : Use SwissADME to calculate logP (target <5), topological polar surface area (TPSA >60 Ų for CNS exclusion), and Lipinski violations .

Molecular Docking : Simulate interactions with kinases (e.g., EGFR) using AutoDock Vina, focusing on hydrogen bonds between the pyrimidine ring and kinase hinge regions .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD and binding free energy (MM-PBSA) .

Q. What strategies resolve low yields during the final coupling step of the synthesis?

- Methodological Answer :

- Catalyst Screening : Test p-toluenesulfonic acid (p-TSA) or ZnCl₂ as catalysts to accelerate nucleophilic acyl substitution .

- Solvent Optimization : Replace ethanol/water with DMF or THF to enhance solubility of hydrophobic intermediates .

- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free piperazine) and adjust protecting groups (e.g., tert-butyl carbamate) .

Q. How do structural modifications (e.g., methoxy→ethoxy or pyrimidine→triazine) impact bioactivity and selectivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs via:

Alkoxy Variation : Replace methoxy with ethoxy/isopropoxy to assess steric effects on receptor binding .

Heterocycle Substitution : Substitute pyrimidine with triazine or pyridine to modulate π-π stacking and charge distribution .

- Bioactivity Profiling : Compare IC₅₀ values across analogs in enzyme assays and cell models to identify critical pharmacophores .

Q. What crystallographic techniques validate conformational dynamics of the pyridinone-piperazine linkage?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve bond lengths (C–N: 1.32–1.41 Å) and torsion angles between pyridinone and piperazine rings to assess rigidity .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing and stability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.